p-NCS-Bz-NODA-GA

Beschreibung

The exact mass of the compound p-NCS-benzyl-NODA-GA is 521.19441952 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

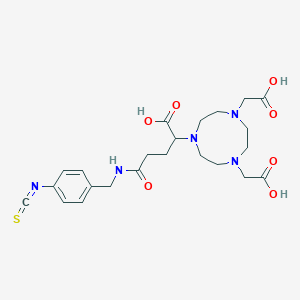

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O7S/c29-20(24-13-17-1-3-18(4-2-17)25-16-36)6-5-19(23(34)35)28-11-9-26(14-21(30)31)7-8-27(10-12-28)15-22(32)33/h1-4,19H,5-15H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGSZUCRHWLSKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCC2=CC=C(C=C2)N=C=S)C(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p-NCS-Bz-NODA-GA: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the bifunctional chelator p-NCS-Bz-NODA-GA. It covers the core chemical properties, experimental protocols for bioconjugation and radiolabeling, and relevant in-vivo applications.

Introduction to this compound

This compound, with the chemical name 2,2'-(7-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator integral to the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications.[1] Its structure is meticulously designed with two key functional moieties:

-

A NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) chelating core: This component forms highly stable complexes with a variety of radiometals.

-

A para-isothiocyanatobenzyl (p-NCS-Bz) group: This reactive group enables the covalent conjugation of the chelator to targeting biomolecules, such as peptides and antibodies.[1]

This dual functionality allows for the development of radioimmunoconjugates and other targeted radiolabeled molecules, where a radionuclide is stably chelated and delivered to a specific biological target.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C23H31N5O7S |

| Molecular Weight | 521.59 g/mol |

| CAS Number | 1660127-21-8 |

| Appearance | White to off-white or light yellow solid |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) |

Data sourced from MedchemExpress and Chematech.[1][2]

Bioconjugation to Targeting Molecules

The p-NCS-Bz group of the chelator specifically reacts with primary amine groups, such as the ε-amine of lysine (B10760008) residues present on the surface of proteins (e.g., antibodies) and peptides, to form a stable thiourea (B124793) bond.[1]

General Experimental Protocol for Bioconjugation

The following protocol is a generalized procedure for the conjugation of this compound to an antibody or peptide. Optimization of reaction conditions, including pH, temperature, and molar ratios, is recommended for each specific biomolecule.

-

Preparation of the Biomolecule:

-

Dissolve the antibody or peptide in a suitable buffer, typically a bicarbonate or borate (B1201080) buffer with a pH of 8.5-9.5, to ensure the primary amine groups are deprotonated and reactive.

-

The concentration of the biomolecule should be adjusted to achieve the desired molar ratio for the conjugation reaction.

-

-

Preparation of the Chelator Solution:

-

Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the biomolecule solution. The reaction is typically carried out at room temperature or 4°C with gentle stirring for a period ranging from a few hours to overnight.

-

-

Purification of the Conjugate:

-

Remove the unreacted chelator and byproducts from the immunoconjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

-

Characterization of the Conjugate:

-

Determine the number of chelators conjugated per biomolecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

-

Bioconjugation Workflow Diagram

References

An In-depth Technical Guide to p-NCS-Bz-NODA-GA: A Bifunctional Chelator for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator p-NCS-Bz-NODA-GA (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its chemical structure, properties, and applications, particularly in the realm of molecular imaging and radiopharmaceutical development. This document includes structured data, detailed experimental protocols, and visualizations to facilitate a thorough understanding and practical application of this versatile chelating agent.

Core Principles and Chemical Structure

This compound is a key component in the design of targeted radiopharmaceuticals. Its structure is ingeniously designed to serve a dual function. The NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) component acts as a highly efficient chelator, capable of stably binding radiometals.[1] The p-isothiocyanatobenzyl (p-NCS-Bz) group provides a reactive moiety for covalent conjugation to biomolecules.

The core structure consists of a triazacyclononane-based chelating moiety, which forms stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga). The isothiocyanate group (-N=C=S) offers specific reactivity towards primary amines, such as the lysine (B10760008) residues found in peptides and antibodies, forming a stable thiourea (B124793) bond.[2][3] This enables the site-specific attachment of the chelator-radiometal complex to a targeting vector, a critical step in the development of targeted imaging and therapeutic agents.

Chemical Formula: C₂₃H₃₁N₅O₇S[2]

CAS Number: 1660127-21-8[4][5]

Physicochemical and Radiolabeling Properties

The utility of this compound in drug development is underpinned by its distinct physicochemical and radiolabeling characteristics. These properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 521.59 g/mol | [2][5] |

| Appearance | White to off-white or light yellow solid/powder | [2][5] |

| Solubility | Soluble in DMSO (50 mg/mL, 95.86 mM with sonication) | [5] |

| Storage Conditions | Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4][5] |

| Reactivity | The isothiocyanate group reacts specifically with primary amines (e.g., lysine residues) to form a stable thiourea linkage. | [2][3] |

| Chelation Capability | Forms stable complexes with various radiometals, particularly noted for rapid and efficient complexation of Gallium-68 (⁶⁸Ga). | [1] |

Experimental Protocols

The successful application of this compound hinges on well-defined experimental procedures for conjugation to targeting biomolecules and subsequent radiolabeling. The following sections provide a generalized yet detailed methodology for these key processes.

Conjugation of this compound to a Targeting Peptide

This protocol outlines the steps for covalently attaching the chelator to a peptide containing a primary amine group.

Materials:

-

This compound

-

Targeting peptide with an available primary amine (e.g., lysine residue)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

-

HPLC system for analysis and purification

-

Lyophilizer

Procedure:

-

Dissolution of Reactants: Dissolve the targeting peptide in the conjugation buffer. Separately, dissolve a 5-10 fold molar excess of this compound in DMF or DMSO.

-

Conjugation Reaction: Add the dissolved this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide stability.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically for each specific peptide.

-

Purification of the Conjugate: Purify the resulting NODA-GA-peptide conjugate from unreacted chelator and byproducts using an appropriate method, such as size-exclusion chromatography or preparative HPLC.

-

Analysis and Characterization: Confirm the successful conjugation and determine the purity of the product using analytical HPLC and mass spectrometry.

-

Lyophilization and Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C for long-term stability.

Radiolabeling of the NODA-GA-Peptide Conjugate with Gallium-68

This protocol describes the chelation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) by the NODA-GA-peptide conjugate.

Materials:

-

NODA-GA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 N HCl for elution of ⁶⁸Ga

-

Labeling buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.0-5.0)

-

Reaction vial (e.g., a sterile, pyrogen-free microcentrifuge tube)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using sterile 0.05 N HCl according to the manufacturer's instructions.

-

Preparation of the Labeling Solution: In a reaction vial, add the desired amount of the NODA-GA-peptide conjugate (typically 10-50 µg).

-

pH Adjustment: Add the labeling buffer to the conjugate to adjust the pH to the optimal range for ⁶⁸Ga chelation (typically pH 4.0-5.0).

-

Radiolabeling Reaction: Add the eluted ⁶⁸GaCl₃ solution to the vial containing the conjugate and buffer.

-

Incubation: Gently mix the solution and incubate at a controlled temperature, often at room temperature or slightly elevated (e.g., 37-95°C), for 5-15 minutes. The NODA-GA chelator is known for its ability to complex ⁶⁸Ga rapidly under mild conditions.[1]

-

Quality Control: Determine the radiochemical purity of the final ⁶⁸Ga-NODA-GA-peptide product using radio-TLC or radio-HPLC to ensure that the amount of free, unchelated ⁶⁸Ga is minimal (typically >95% purity is desired).

-

Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using a C18 solid-phase extraction (SPE) cartridge.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of a ⁶⁸Ga-labeled PET imaging agent.

Caption: Logical relationship of this compound components and their roles.

Applications in Drug Development

The primary application of this compound is in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1] PET is a powerful non-invasive molecular imaging technique that allows for the visualization and quantification of biological processes in vivo. By conjugating this compound to a biomolecule that specifically targets a biomarker of a disease (e.g., a receptor overexpressed on cancer cells), researchers can create imaging agents that provide valuable diagnostic, prognostic, and pharmacodynamic information.

The fundamental principle involves administering the ⁶⁸Ga-labeled biomolecule to a subject. The targeting moiety directs the radionuclide to the tissue or cells of interest. The emitted positrons from ⁶⁸Ga annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional mapping of the tracer's distribution, reflecting the location and density of the biological target.

Beyond diagnostics, the principles of using this compound can be extended to targeted radiotherapy. By replacing the PET isotope with a therapeutic radionuclide, the same targeting biomolecule can be used to deliver a cytotoxic radiation dose specifically to diseased cells, a concept known as theranostics. The versatility of the NODA-GA chelator for different radiometals makes it an attractive platform for such applications.[6]

References

An In-depth Technical Guide to the Mechanism of Action for p-NCS-Bz-NODA-GA Chelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator p-isothiocyanatobenzyl-NODA-GA (p-NCS-Bz-NODA-GA), focusing on its mechanism of action in chelating metallic radionuclides, particularly Gallium-68 (⁶⁸Ga). This document details the synthesis, radiolabeling, and conjugation of this chelator, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound is a bifunctional chelator designed for the stable incorporation of radiometals into biomolecules for applications in nuclear medicine, such as Positron Emission Tomography (PET) imaging. It consists of two key functional components:

-

A NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core: This macrocyclic component serves as a highly efficient chelating agent for trivalent metal ions like Gallium(III). The three nitrogen atoms of the triazacyclononane ring and the carboxylate groups from the glutaric and acetic acid arms provide a hexadentate coordination environment, which is ideal for stably binding Ga³⁺.

-

A p-isothiocyanatobenzyl (p-NCS-Bz) group: This functional group acts as a linker, enabling the covalent conjugation of the chelator to biomolecules, such as peptides and antibodies. The isothiocyanate group reacts readily with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the surface of proteins to form a stable thiourea (B124793) bond.

The combination of a robust chelating core and a reactive conjugation site makes this compound a versatile tool for the development of targeted radiopharmaceuticals.

Mechanism of Gallium-68 Chelation

The chelation of ⁶⁸Ga³⁺ by the NODA-GA core is a rapid and efficient process that can be performed under mild conditions. The mechanism involves the coordination of the Ga³⁺ ion by the nitrogen and oxygen donor atoms of the NODA-GA ligand. The pre-organized structure of the macrocyclic backbone contributes to the high thermodynamic stability and kinetic inertness of the resulting complex.

Derivatives of NODA-GA are known for their ability to be radiolabeled quickly at room temperature, a significant advantage over other chelators like DOTA which often require heating. This feature is particularly beneficial for labeling heat-sensitive biomolecules.

Quantitative Data on Chelation and Stability

The following tables summarize key quantitative data related to the performance of NODA-GA and its derivatives in Gallium-68 chelation. While specific data for this compound is limited in the literature, the data for closely related NODA-GA conjugates provide a strong indication of its expected performance.

Table 1: Radiolabeling Efficiency of NODA-GA Derivatives with ⁶⁸Ga

| Chelator/Conjugate | Precursor Amount | Temperature (°C) | Reaction Time (min) | pH | Radiochemical Yield (RCY) | Reference |

| NODAGA-UBI fragments | Not specified | Room Temperature | 15 | 3.5-4.5 | >95% | [1] |

| NODAGA-HPBCD | Not specified | Not specified | Not specified | Not specified | 76.54 ± 6.12% | [2] |

| NH₂-Noda-GA conjugates | 5-20 nmol | Room Temperature | 10-15 | 3.5-4.5 | >95% | [3] |

| NODAGA-Peptide | 5-10 nmol | Room Temperature | 15 | 3.5-4.0 | High | [4] |

Table 2: Stability of ⁶⁸Ga-NODA-GA Complexes

| Complex | Condition | Duration | Stability | Reference |

| ⁶⁸Ga-NOTA-NCS | in vitro | Not specified | High | [5] |

| ⁶⁸Ga-NODAGA-HPBCD | in vitro | Not specified | High | [2] |

| ⁶⁸Ga-NODA-GA Conjugates | Serum | 24 hours | Excellent | [4] |

Table 3: Comparative Stability Constants of Ga(III) Complexes with Related Chelators

| Chelator | Log K | Reference |

| NOTA | 31.0 | [5] |

| DOTA | 21.3 | [6] |

Experimental Protocols

Synthesis of this compound

Conjugation of this compound to a Monoclonal Antibody (e.g., Trastuzumab)

This protocol is adapted from general antibody conjugation procedures with isothiocyanate-functionalized chelators.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Borate (B1201080) buffer (0.1 M, pH 8.5)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Reaction vials

Procedure:

-

Antibody Preparation: Dialyze the antibody against 0.05 M phosphate (B84403) buffer (pH 7.2) with 0.15 M NaCl to remove any interfering substances.

-

Chelator Solution Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5 with borate buffer.

-

Add a 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate the reaction mixture at 4°C for 20 hours with gentle mixing.

-

-

Purification:

-

Remove the unreacted chelator and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.6).

-

Collect the fractions containing the conjugated antibody.

-

-

Characterization:

-

Determine the protein concentration using a spectrophotometer at 280 nm.

-

Characterize the conjugate to determine the chelator-to-antibody ratio using techniques like MALDI-TOF mass spectrometry.

-

Radiolabeling of NODA-GA-Conjugated Antibody with ⁶⁸Ga

Materials:

-

NODA-GA-conjugated antibody

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl (for elution)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Metal-free water

-

Reaction vials

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to approximately 3.5-4.5.

-

Radiolabeling Reaction:

-

Add the NODA-GA-conjugated antibody (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.

-

Incubate the reaction mixture at room temperature for 10-15 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the ⁶⁸Ga-labeled antibody conjugate using radio-TLC or radio-HPLC. A typical radio-TLC system uses ITLC-SG strips with a mobile phase of 1:1 methanol/1M ammonium (B1175870) acetate.

-

Visualizations

Chelation and Conjugation Pathway

References

- 1. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiochemical synthesis and preclinical evaluation of 68Ga-labeled NODAGA-hydroxypropyl-beta-cyclodextrin (68Ga-NODAGA-HPBCD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Core Fundamentals of p-NCS-Bz-NODA-GA for Gallium-68 Radiolabeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional chelator p-NCS-Bz-NODA-GA, detailing its application in the development of Gallium-68 (⁶⁸Ga) radiopharmaceuticals for Positron Emission Tomography (PET) imaging. We will delve into the essential principles, experimental methodologies, and critical data related to its conjugation and radiolabeling.

Introduction to this compound and Gallium-68

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it highly suitable for PET imaging. For targeted imaging, ⁶⁸Ga must be stably complexed by a chelator, which is in turn conjugated to a targeting biomolecule, such as a peptide or antibody. The choice of chelator is critical, as it influences radiolabeling efficiency, stability of the final radiopharmaceutical, and its pharmacokinetic profile.[1]

NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly efficient chelator for ⁶⁸Ga.[2] Its structure allows for rapid and stable complexation under mild conditions, a notable advantage over other chelators like DOTA which often require heating.[2] The bifunctional derivative, p-isothiocyanatobenzyl-NODA-GA (this compound), incorporates a reactive isothiocyanate (-NCS) group. This group facilitates covalent conjugation to primary or secondary amines on targeting molecules, forming a stable thiourea (B124793) bond.

Conjugation of this compound to Targeting Vectors

The isothiocyanate group of this compound reacts with amine groups on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine, to form a stable thiourea linkage. The following sections provide detailed protocols for conjugation to antibodies and a generalized protocol for peptides.

Experimental Protocol: Conjugation to Antibodies

This protocol is adapted from the conjugation of this compound to the mJF5 monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)

-

Reaction buffer: 0.1 M Boric acid buffer, pH 9.1, treated with Chelex

-

Metal-free water and buffers

-

Amicon Ultra centrifugal filter units (10 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange for the mAb into a metal-free buffer such as Chelex-treated PBS (pH 7.4) using a PD-10 column or centrifugal filter units.

-

To remove any contaminating metal ions, incubate the antibody with EDTA (0.5 mM) for 45 minutes at room temperature with gentle shaking.

-

Remove the EDTA by buffer exchange into 0.1 M boric acid buffer (pH 9.1) using a PD-10 column.

-

Concentrate the antibody solution to the desired concentration using a centrifugal filter unit.

-

-

Chelator Preparation:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of approximately 33 mM.

-

-

Conjugation Reaction:

-

Add the this compound solution to the antibody solution to achieve a 13- to 20-fold molar excess of the chelator.

-

Incubate the reaction mixture for 16 hours at 37°C with gentle agitation. For some antibodies, the reaction can be performed at 4°C for 16 hours.

-

-

Purification of the Conjugate:

-

Purify the NODA-GA-conjugated antibody from the excess, unconjugated chelator using a PD-10 desalting column equilibrated with Chelex-treated PBS (pH 7.4).

-

Collect the antibody-containing fractions.

-

Further concentrate the purified conjugate and wash with Chelex-treated PBS using a centrifugal filter unit.

-

-

Characterization:

-

Determine the protein concentration of the final conjugate (e.g., by measuring absorbance at 280 nm).

-

The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of ⁶⁸Ga and measuring the specific activity.

-

Experimental Protocol: Conjugation to Peptides (Generalized)

This is a generalized protocol based on standard solid-phase peptide synthesis (SPPS) and conjugation techniques.

Materials:

-

Peptide with a free amine group (N-terminus or lysine side chain)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.5

-

Purification system: Preparative HPLC with a C18 column

-

Metal-free water and solvents

Procedure:

-

Peptide Preparation:

-

Synthesize the peptide using standard Fmoc-based SPPS.

-

After cleavage from the resin and side-chain deprotection, purify the crude peptide by preparative HPLC.

-

Lyophilize the purified peptide to obtain a fluffy white powder.

-

-

Chelator Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

-

-

Conjugation Reaction:

-

Dissolve the purified peptide in the reaction buffer.

-

Add the this compound stock solution to the peptide solution in a 5- to 10-fold molar excess.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by analytical HPLC.

-

-

Purification of the Conjugate:

-

Once the reaction is complete, purify the NODA-GA-conjugated peptide by preparative HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilize the purified conjugate and store it at -20°C or below.

-

Gallium-68 Radiolabeling of NODA-GA Conjugates

The chelation of ⁶⁸Ga by NODA-GA conjugates is typically a rapid and efficient process that can be performed under mild conditions.

Experimental Protocol: ⁶⁸Ga Radiolabeling

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

NODA-GA conjugated peptide or antibody

-

Buffer: Sodium acetate (B1210297) (0.5 - 2 M, pH 4.0-5.0) or HEPES buffer

-

Sterile, metal-free water

-

Heating block or water bath

-

Quality control system: Radio-TLC or radio-HPLC

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

-

Labeling Reaction:

-

In a sterile, metal-free reaction vial, add the desired amount of the NODA-GA conjugate (typically 5-50 µg of peptide or antibody).

-

Add the appropriate volume of buffer (e.g., sodium acetate) to adjust the pH to the optimal range of 4.0-5.0.

-

Add the ⁶⁸Ga eluate to the vial.

-

Incubate the reaction mixture at room temperature or with gentle heating (e.g., 80-95°C) for 5-15 minutes. The optimal temperature and time will depend on the specific conjugate.[3]

-

-

Purification (if necessary):

-

For many NODA-GA conjugates, radiochemical purity is high enough for direct use.

-

If purification is required to remove free ⁶⁸Ga, a C18 Sep-Pak cartridge can be used.

-

Condition the cartridge with ethanol (B145695) and then water.

-

Load the reaction mixture onto the cartridge.

-

Wash with water to remove unchelated ⁶⁸Ga.

-

Elute the radiolabeled conjugate with ethanol/water mixture.

-

The eluate can then be formulated in a physiologically compatible solution.

-

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.

-

For radio-TLC, a typical system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The radiolabeled conjugate remains at the origin, while free ⁶⁸Ga moves with the solvent front.

-

For radio-HPLC, a C18 column with a gradient of water/acetonitrile (containing 0.1% TFA) is commonly used, with a radioactivity detector.

-

Quantitative Data

The efficiency of ⁶⁸Ga radiolabeling with NODA-GA conjugates is influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Gallium-68 Radiolabeling Conditions and Efficiency for NODA-GA Conjugates

| Conjugate Type | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |

| NODA-GA-Peptide | 10-40 µM | 4.0-4.5 | 21 ± 1 | 20 | >95 | [3] |

| NODA-GA-Peptide | 10 µM | 4.0-4.5 | 95 ± 2 | 10 | 100 | [3] |

| NODA-GA-Peptide | 2-5 nmol | 3.6 | 85 | 15 | >95 | |

| NOTA-Peptide | 50 µg | 4.0-4.5 | 100 | 10 | >99 | [4] |

Table 2: In Vitro and In Vivo Stability of ⁶⁸Ga-NODA-GA Complexes

| Conjugate | Condition | Time | Stability (% Intact) | Reference |

| [⁶⁸Ga]NODAGA-Peptide | Human Plasma (ex vivo) | 60 min | 42.1 ± 3.7 | [1] |

| [⁶⁸Ga]NODAGA-Peptide | Human Urine (ex vivo) | 60 min | 37.4 ± 2.9 | [1] |

| [⁶⁸Ga]Ga-NODAGA-CDP1 | In vitro | 3 hours | >95 | [3] |

| [⁶⁸Ga]Ga-NOTA-TR01 | PBS | 24 hours | >98 | [4] |

| [⁶⁸Ga]Ga-NOTA-TR01 | Human Serum | 24 hours | >98 | [4] |

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound for ⁶⁸Ga radiolabeling.

Caption: Chemical conjugation of this compound to a targeting biomolecule.

Caption: Experimental workflow for Gallium-68 radiolabeling of NODA-GA conjugates.

References

Key Features of NODAGA Chelators for PET Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of diagnostic molecular imaging, particularly Positron Emission Tomography (PET), is continually advancing, driven by the development of novel radiopharmaceuticals with improved targeting and imaging characteristics. At the core of many of these imaging agents lies a critical component: the chelator, a molecule responsible for securely binding a radioisotope to a targeting vector. Among the array of chelators available, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a versatile and highly effective option, particularly for chelation of Gallium-68 (⁶⁸Ga), a widely used radionuclide for PET imaging. This technical guide provides a comprehensive overview of the key features of NODAGA chelators, including their chemical properties, conjugation and radiolabeling protocols, and a summary of their performance in preclinical and clinical applications.

Core Chemical Properties and Structure of NODAGA

NODAGA is a macrocyclic chelator derived from the 1,4,7-triazacyclononane (B1209588) (NOTA) backbone.[1] Its structure incorporates a glutaric acid arm and two acetic acid arms, which provide a hexadentate coordination environment for metal ions.[2][3] This specific arrangement of nitrogen and oxygen donor atoms makes NODAGA particularly well-suited for forming highly stable complexes with trivalent metals like Gallium-68.[2][3]

For bioconjugation, NODAGA is often functionalized with a reactive group, most commonly an N-hydroxysuccinimide (NHS) ester, creating NODAGA-NHS.[1] The NHS ester facilitates efficient and specific covalent bonding to primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) on biomolecules under mild conditions, forming a stable amide bond.[1][4] This bifunctional nature allows for the straightforward linkage of the chelator to a wide range of targeting molecules, including peptides, antibodies, and nanoparticles.[1]

The physicochemical properties of NODAGA-NHS are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

| Molecular Formula | C₁₉H₂₈N₄O₁₀ |

| Molecular Weight | 472.4 g/mol |

| Solubility | Soluble in organic solvents like DMF and DMSO; limited solubility in aqueous solutions. |

| Reactivity | The NHS ester is highly reactive towards primary amines, particularly in a pH range of 7.0-8.5. It is susceptible to hydrolysis, especially at higher pH values. |

Advantages of NODAGA over DOTA

NODAGA offers several key advantages over the more traditional chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), particularly for Gallium-68 based PET imaging:

-

Faster Radiolabeling Kinetics: NODAGA can be radiolabeled with ⁶⁸Ga more rapidly and under milder conditions (lower temperatures and more neutral pH) compared to DOTA.[2][3] This is a significant advantage for short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes).

-

Higher Radiolabeling Efficiency: Studies have shown that NODAGA conjugates can achieve higher radiochemical yields compared to their DOTA counterparts under similar conditions.

-

Improved In Vivo Stability: While both chelators form stable complexes, some studies suggest that ⁶⁸Ga-NODAGA complexes exhibit enhanced in vivo stability, leading to less transchelation of the radionuclide.

-

Favorable Pharmacokinetics: The smaller ring size and increased hydrophilicity of NODAGA compared to DOTA can lead to faster clearance from non-target tissues, potentially improving image contrast.[2][3]

The following diagram illustrates the chemical structure of NODAGA-NHS and its chelation with a Gallium-68 ion.

Experimental Protocols

Conjugation of NODAGA-NHS to a Targeting Peptide/Antibody

This protocol outlines the general steps for conjugating NODAGA-NHS to a biomolecule containing primary amines.

Materials:

-

NODAGA-NHS ester

-

Targeting biomolecule (peptide or antibody)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.2-8.5 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl or glycine (B1666218) solution, pH 8.0

-

Purification System: Size-exclusion chromatography (e.g., PD-10 column) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Preparation of Reagents:

-

Dissolve the targeting biomolecule in the conjugation buffer to a known concentration.

-

Freshly prepare a stock solution of NODAGA-NHS in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the NODAGA-NHS solution to the biomolecule solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to react with any unreacted NHS esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the NODAGA-conjugated biomolecule using an appropriate chromatographic method to remove unconjugated chelator and other byproducts.

-

-

Characterization:

-

Characterize the purified conjugate using methods such as mass spectrometry to determine the average number of chelators conjugated per biomolecule.

-

Radiolabeling of a NODAGA-Conjugated Peptide with Gallium-68

This protocol describes the general procedure for radiolabeling a NODAGA-conjugated peptide with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Elution solution (e.g., 0.1 M HCl)

-

NODAGA-conjugated peptide

-

Labeling Buffer: 0.1 M sodium acetate (B1210297) or HEPES buffer, pH 4.0-4.5

-

Reaction vial (low-binding)

-

Heating block or water bath

-

Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with the appropriate volume of elution solution according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a reaction vial, add the required amount of the NODAGA-conjugated peptide.

-

Add the labeling buffer to adjust the pH to the optimal range of 4.0-4.5.

-

-

Radiolabeling Reaction:

-

Add the ⁶⁸Ga eluate to the reaction vial.

-

Incubate the reaction mixture. While labeling can occur at room temperature, heating to 60-95°C for 5-15 minutes can significantly increase the radiolabeling efficiency.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC to separate the radiolabeled conjugate from free ⁶⁸Ga.

-

The following diagram illustrates the general experimental workflow for developing a NODAGA-based PET imaging agent.

Quantitative Data Summary

Comparison of Radiolabeling Conditions and Efficiency

The following table summarizes the typical radiolabeling conditions and resulting efficiencies for ⁶⁸Ga-labeling of NODAGA and DOTA conjugates.

| Chelator Conjugate | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |

| ⁶⁸Ga-NODAGA-CDP1 | 16 µM | 4.5 | 21 ± 1 | 20 | 92 ± 1 | [2] |

| ⁶⁸Ga-DOTA-CDP1 | 33 µM | 4.5 | 95 ± 2 | 10 | 95 ± 2 | [2] |

| ⁶⁸Ga-NODAGA-RGD | - | - | Room Temp | 10 | Quantitative | [5] |

| ⁶⁸Ga-NODAGA-Pamidronic Acid | 4 nmol | 4.0-4.5 | >60 | 15 | >90 | [6] |

In Vitro and In Vivo Stability

The stability of the radiometal-chelator complex is crucial for preventing the release of the radionuclide in vivo, which can lead to non-specific uptake and increased radiation dose to non-target organs.

| Radiopharmaceutical | Stability Condition | Stability (%) | Reference |

| ⁶⁸Ga-NODAGA-CDP1 | Human Serum (2h @ 37°C) | 98 ± 2 | [2] |

| ⁶⁸Ga-DOTA-CDP1 | Human Serum (2h @ 37°C) | >99 | [2] |

| ⁶⁸Ga-FSC(succ-RGD)₃ | Challenging Solutions | High | [5] |

Comparative Biodistribution of ⁶⁸Ga-labeled NODAGA and DOTA Conjugates

Biodistribution studies are essential for evaluating the targeting efficiency and clearance profile of a radiopharmaceutical. The data below from a preclinical study compares the uptake of ⁶⁴Cu-labeled DOTA- and NODAGA-conjugated antibodies in a prostate cancer model.

| Organ | ⁶⁴Cu-DOTA-mAb7 (%ID/g at 24h) | ⁶⁴Cu-NODAGA-mAb7 (%ID/g at 24h) | Reference |

| Blood | - | Higher | [1][7] |

| Liver | Higher | Lower | [1][7] |

| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 | [1][7] |

| Prostate | Higher | Significantly Lower | [1] |

Note: %ID/g = percentage of injected dose per gram of tissue.

Biodistribution of ⁶⁸Ga-DOTATATE in Humans

For context, the following table provides typical standardized uptake values (SUV) for the clinically established ⁶⁸Ga-DOTA-TATE in various organs in normal human subjects. These values can serve as a benchmark when evaluating new NODAGA-based radiopharmaceuticals.

| Organ | SUVmax (mean ± SD) | SUVmean (mean ± SD) | Reference |

| Spleen | 28.27 ± 5.99 | 19.25 ± 4.36 | |

| Kidneys | 14.20 ± 4.35 | 8.55 ± 2.36 | [8] |

| Adrenal Glands | 11.57 ± 3.36 | 6.77 ± 1.99 | [8] |

| Liver | 9.13 ± 2.18 | 5.58 ± 1.46 | [8] |

| Pancreas (body) | 4.46 ± 1.54 | 2.87 ± 0.88 | [8] |

Conclusion

NODAGA chelators represent a significant advancement in the development of radiopharmaceuticals for PET imaging. Their ability to rapidly and stably chelate Gallium-68 under mild conditions, coupled with the potential for favorable in vivo pharmacokinetics, makes them a highly attractive choice for researchers and drug developers. The versatility of NODAGA-NHS chemistry allows for straightforward conjugation to a wide variety of targeting biomolecules, paving the way for the creation of novel PET imaging agents for a broad range of clinical applications, from oncology to neurology and beyond. As research continues, the superior properties of NODAGA are likely to solidify its role as a cornerstone in the future of molecular imaging.

References

- 1. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Comparison of DOTA and NODAGA as chelates for 68Ga-labelled CDP1 as novel infection PET imaging agents | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of Ga-68-Labeled Fusarinine C-Based Multivalent RGD Conjugates and [68Ga]NODAGA-RGD—In Vivo Imaging Studies in Human Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

p-NCS-Bz-NODA-GA: A Technical Guide for Drug Development Professionals

An In-depth Technical Overview of the Bifunctional Chelator for Advanced Radiopharmaceutical Development

This technical guide provides a comprehensive overview of the bifunctional chelator p-NCS-Bz-NODA-GA, designed for researchers, scientists, and drug development professionals. This document outlines its chemical properties, detailed experimental protocols for bioconjugation and radiolabeling, and its application in targeting critical signaling pathways in oncology.

Core Properties of this compound

The compound p-isothiocyanatobenzyl-NODA-GA, commonly abbreviated as this compound, is a bifunctional chelator integral to the development of targeted radiopharmaceuticals for imaging and therapy. Its structure features a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core, which serves as a highly efficient chelating agent for various trivalent metal ions, notably Gallium-68 (⁶⁸Ga). The molecule is functionalized with a p-isothiocyanatobenzyl (NCS) group, enabling covalent conjugation to primary amines on biomolecules such as peptides and antibodies.

| Property | Value | Reference |

| CAS Number | 1660127-21-8 | [1][2][3][4][5][6][7] |

| Molecular Weight | 521.59 g/mol | [1][2][8] |

| Molecular Formula | C₂₃H₃₁N₅O₇S | [1][2][8] |

| Appearance | White to yellowish powder | [8] |

| Reactivity | The isothiocyanate (-NCS) group specifically reacts with primary amines (e.g., lysine (B10760008) residues) on peptides and antibodies to form a stable thiourea (B124793) bond. | [8] |

Experimental Protocols

The following protocols are detailed methodologies for the conjugation of this compound to a monoclonal antibody and a peptide, followed by radiolabeling with Gallium-68. These protocols are synthesized from established methodologies for similar bifunctional chelators and are intended as a comprehensive guide.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the covalent attachment of this compound to a monoclonal antibody (mAb), such as Trastuzumab, which targets the HER2 receptor.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), metal-free

-

Phosphate-Buffered Saline (PBS), pH 7.4, metal-free

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

-

Ultrafiltration device (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody buffer to 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using an ultrafiltration device.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

This compound Solution Preparation:

-

Immediately prior to use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound solution to the antibody solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

-

Purification of the Conjugate:

-

Remove unreacted chelator and DMSO by SEC using a PD-10 column pre-equilibrated with metal-free PBS (pH 7.4).

-

Collect the protein-containing fractions.

-

Concentrate the purified mAb-NODA-GA conjugate using an ultrafiltration device.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Determine the chelator-to-antibody ratio using MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a suitable metal ion.

-

Protocol 2: Conjugation of this compound to a GRPR-Targeting Peptide

This protocol details the conjugation of this compound to a peptide targeting the Gastrin-Releasing Peptide Receptor (GRPR).

Materials:

-

GRPR-targeting peptide with a primary amine (e.g., Ser-Ser-RM2)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5), metal-free

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Peptide Preparation:

-

Dissolve the GRPR-targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).

-

-

This compound Solution Preparation:

-

Dissolve this compound in a minimal volume of anhydrous DMF.

-

-

Conjugation Reaction:

-

Add a 1.5-fold molar excess of the this compound solution to the peptide solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Purification of the Conjugate:

-

Purify the peptide-NODA-GA conjugate by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

-

Protocol 3: Radiolabeling of NODA-GA Conjugates with Gallium-68

This protocol outlines the chelation of Gallium-68 to the NODA-GA-conjugated biomolecule.

Materials:

-

NODA-GA-conjugated antibody or peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5), metal-free

-

C18 Sep-Pak cartridge

-

Radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC system

Procedure:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.

-

-

Radiolabeling Reaction:

-

In a sterile, metal-free reaction vial, add 10-50 µg of the NODA-GA-conjugated biomolecule.

-

Add sodium acetate buffer to adjust the pH to between 3.5 and 4.5.

-

Add the ⁶⁸GaCl₃ eluate (50-200 MBq) to the reaction vial.

-

Incubate at room temperature for 10-15 minutes. For some conjugates, heating to 40-95°C for 5-15 minutes may improve radiochemical yield.

-

-

Purification of the Radiolabeled Product:

-

Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

-

-

Quality Control:

-

Determine the radiochemical purity by radio-TLC or radio-HPLC.

-

Signaling Pathway Visualization

The following diagram illustrates the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, a critical pathway in breast cancer that can be targeted by radiolabeled antibodies. Trastuzumab, when conjugated to this compound and labeled with a radionuclide, can be used for imaging HER2-positive tumors.

This guide provides foundational information for the application of this compound in the development of novel radiopharmaceuticals. The provided protocols should be adapted and optimized for specific biomolecules and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HER2 - Wikipedia [en.wikipedia.org]

- 5. GRP/GRPR signaling pathway aggravates hyperuricemia-induced renal inflammation and fibrosis via ABCG2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. GRPR gastrin-releasing peptide receptor | Sigma-Aldrich [sigmaaldrich.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to the Synthesis and Characterization of p-NCS-Bz-NODA-GA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of p-isothiocyanatobenzyl-NODA-GA (p-NCS-Bz-NODA-GA), a bifunctional chelator critical for the development of targeted radiopharmaceuticals. This document outlines the synthetic pathway, detailed experimental protocols, characterization methodologies, and data presentation to support researchers in the field of nuclear medicine and drug development.

Introduction

The chelator this compound is a derivative of NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), a macrocyclic chelating agent known for its efficient and stable complexation of radionuclides, most notably Gallium-68 (⁶⁸Ga). The addition of a p-isothiocyanatobenzyl (NCS) group provides a reactive moiety for the covalent conjugation of the chelator to targeting biomolecules, such as peptides and antibodies, via reaction with primary amines. This allows for the precise delivery of the radionuclide to specific biological targets for imaging or therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the protection of the NODA-GA precursor, followed by conjugation to the isothiocyanate-bearing linker, and concluding with deprotection.

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

NODA-GA-tris(t-Bu ester)

-

p-aminobenzylamine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Thiophosgene

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of p-NH₂-Bz-NODA-GA-tris(t-Bu ester)

-

Dissolve NODA-GA-tris(t-Bu ester) (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of p-aminobenzylamine (1.5 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield p-NH₂-Bz-NODA-GA-tris(t-Bu ester).

Step 2: Synthesis of this compound-tris(t-Bu ester)

-

Dissolve p-NH₂-Bz-NODA-GA-tris(t-Bu ester) (1 equivalent) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add thiophosgene (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the protected this compound-tris(t-Bu ester).

Step 3: Deprotection to yield this compound

-

Dissolve the this compound-tris(t-Bu ester) in a solution of TFA in DCM (typically 50-90% TFA).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by mass spectrometry.

-

Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with DCM may be necessary to remove residual TFA).

-

The resulting crude product, this compound, can be purified by preparative HPLC.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Physicochemical Characterization

Table 1: Physicochemical Properties and Expected Analytical Data

| Parameter | Method | Expected Result |

| Molecular Weight | ESI-MS | Calculated: 521.59 g/mol ; Observed: [M+H]⁺ at m/z 522.60 |

| ¹H NMR | NMR Spectroscopy | Complex multiplet pattern corresponding to the protons of the triazacyclononane ring, glutaric acid backbone, and the benzyl (B1604629) group. Specific aromatic signals for the p-substituted benzyl ring are expected. |

| ¹³C NMR | NMR Spectroscopy | Resonances corresponding to the carbonyl carbons of the carboxylic acids, the carbons of the macrocyclic ring, and the aromatic carbons of the benzyl group, including the characteristic signal for the isothiocyanate carbon. |

| Purity | HPLC | ≥ 95% |

| Appearance | Visual Inspection | White to off-white powder |

Functional Characterization: Radiolabeling with Gallium-68

The primary function of this compound is to chelate radionuclides. Its efficiency in chelating ⁶⁸Ga is a critical performance indicator.

Experimental Protocol: ⁶⁸Ga Radiolabeling

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

This compound solution (in water or buffer)

-

Sodium acetate buffer (0.5 M, pH 4.5)

-

Heating block

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

To the ⁶⁸GaCl₃ eluate, add a sufficient volume of sodium acetate buffer to adjust the pH to 4.0-4.5.

-

Add the this compound solution (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

-

Incubate the reaction mixture at 95 °C for 10 minutes.

-

Allow the mixture to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield (RCY) and radiochemical purity (RCP).

Table 2: Radiolabeling Performance

| Parameter | Method | Specification |

| Radiochemical Yield (RCY) | Radio-TLC / Radio-HPLC | > 95% |

| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | > 95% |

| Reaction Time | - | 10 minutes |

| Reaction Temperature | - | 95 °C |

| pH | - | 4.0 - 4.5 |

Experimental Workflows and Logical Relationships

Conjugation and Radiolabeling Workflow

The following diagram illustrates the overall workflow from the synthesized chelator to the final radiolabeled biomolecule.

Caption: Workflow for bioconjugation and radiolabeling.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the development of novel radiopharmaceuticals. Adherence to these methodologies will ensure the production of a high-quality bifunctional chelator suitable for preclinical and potentially clinical applications in targeted molecular imaging and therapy.

An In-depth Technical Guide to the Solubility and Stability of p-NCS-Bz-NODA-GA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the bifunctional chelator, p-NCS-Bz-NODA-GA (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). This document is intended to be a core resource, offering detailed experimental protocols and data presentation to support research and development in radiopharmaceuticals and bioconjugation.

Core Properties of this compound

This compound is a bifunctional chelator designed for the stable incorporation of radiometals, such as Gallium-68 (⁶⁸Ga), and for covalent conjugation to biomolecules. The NODA-GA core provides a high-affinity binding site for trivalent metal ions, while the isothiocyanate (-NCS) group allows for efficient coupling to primary amines on peptides, antibodies, and other targeting vectors.

Solubility Data

| Solvent | Concentration | Method | Notes |

| DMSO | 50 mg/mL (95.86 mM) | Ultrasonic assistance may be required. | Hygroscopic DMSO can impact solubility; use freshly opened solvent. |

Note: A detailed protocol for determining the aqueous solubility of this compound is provided in the Experimental Protocols section.

Stability Profile

The stability of this compound is a critical factor for its storage and application. The isothiocyanate group is susceptible to hydrolysis in aqueous environments, a reaction that is influenced by pH and temperature.

| Condition | Stability Consideration | Recommendation |

| Solid State | Stable when stored desiccated and protected from light. | Store at -20°C for long-term stability. |

| In Solution (DMSO) | Stock solutions are stable for extended periods when stored frozen. | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. |

| Aqueous Buffers | The isothiocyanate group can hydrolyze to an amine. The rate of hydrolysis increases with pH. | Prepare fresh solutions in aqueous buffers for bioconjugation and use them promptly. |

| Post-conjugation | The resulting thiourea (B124793) bond formed after conjugation to a biomolecule is generally stable. | The stability of the radiolabeled conjugate should be assessed under physiological conditions. |

Note: A detailed protocol for assessing the stability of this compound conjugates is provided in the Experimental Protocols section.

Experimental Protocols

Determination of Aqueous Solubility in Phosphate-Buffered Saline (PBS)

This protocol outlines a method to determine the solubility of this compound in a physiologically relevant buffer.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Micro-pipettes and tips

Procedure:

-

Prepare a series of concentrations of this compound in PBS.

-

Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.

-

Vortex the suspension vigorously for 2 minutes.

-

Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and shake for 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Analyze the diluted supernatant by a validated HPLC method to determine the concentration of dissolved this compound.

-

The concentration determined by HPLC represents the solubility of this compound in PBS at the tested temperature.

Bioconjugation to a Monoclonal Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via its primary amine groups.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Buffer exchange the mAb into the reaction buffer using an SEC column to a final concentration of 5-10 mg/mL.

-

Determine the protein concentration using a spectrophotometer at 280 nm.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the mAb solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Purify the resulting mAb-NODA-GA conjugate from unreacted chelator using an SEC column equilibrated with a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 7.0).

-

Determine the final protein concentration and the chelator-to-antibody ratio (CAR) using appropriate analytical methods (e.g., MALDI-TOF mass spectrometry or by radiolabeling with a known activity of a radiometal and measuring the specific activity).

Radiolabeling with Gallium-68

This protocol details the radiolabeling of a this compound conjugated peptide with Gallium-68 (⁶⁸Ga).

Materials:

-

Peptide-NODA-GA conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Metal-free reaction vial

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a metal-free reaction vial, add the desired amount of the peptide-NODA-GA conjugate (typically 5-20 nmol).

-

Add the sodium acetate buffer to the reaction vial to adjust the pH to between 4.0 and 4.5.

-

Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.

-

Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes. NODA-GA derivatives often label efficiently at room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity (RCP). A high RCP (>95%) indicates successful labeling.

-

The radiolabeled peptide can be purified using a C18 Sep-Pak cartridge if necessary.

In Vitro Serum Stability Assay

This protocol is for assessing the stability of the ⁶⁸Ga-labeled peptide-NODA-GA conjugate in human serum.

Materials:

-

⁶⁸Ga-labeled peptide-NODA-GA

-

Fresh human serum

-

Incubator at 37°C

-

Acetonitrile (B52724) or ethanol (B145695) for protein precipitation

-

Centrifuge

-

Radio-TLC or radio-HPLC system

Procedure:

-

Add a known amount of the ⁶⁸Ga-labeled peptide-NODA-GA to a vial containing fresh human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.

-

Add an excess of cold acetonitrile or ethanol to the aliquot to precipitate the serum proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the bioconjugation of this compound.

Caption: Workflow for radiolabeling with Gallium-68.

Caption: Workflow for in vitro serum stability assay.

Core Principles of Chelating Agents in Nuclear Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine, the precise delivery of radionuclides to target tissues is paramount for both diagnostic imaging and therapeutic applications. Chelating agents are the cornerstone of this targeted approach for radiometal-based pharmaceuticals. These molecules form stable coordination complexes with radiometals, preventing their release in vivo and ensuring they reach their intended biological target. This technical guide provides a comprehensive overview of the fundamental principles of chelating agents, detailing their core concepts, data on their performance, and protocols for their application in the development of novel radiopharmaceuticals.

A chelating agent, or chelator, is a multidentate ligand that binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. In nuclear medicine, bifunctional chelators (BFCs) are employed. These sophisticated molecules possess two key functional domains: a chelating moiety for securely binding a radiometal and a reactive functional group that allows for covalent conjugation to a targeting biomolecule, such as a peptide, antibody, or small molecule.[1] The resulting radiopharmaceutical is a complex construct designed to navigate the biological milieu and accumulate at a specific site of disease.

The selection of an appropriate chelator is a critical decision in the design of a radiopharmaceutical, as it profoundly influences the agent's stability, pharmacokinetic profile, and ultimately, its diagnostic efficacy or therapeutic potency.[1] Key characteristics that govern the suitability of a chelator include its thermodynamic stability and kinetic inertness, the speed and efficiency of radiolabeling, and its influence on the overall biodistribution of the radiopharmaceutical.[2]

Key Characteristics of Chelating Agents

The effectiveness of a chelating agent in a radiopharmaceutical is determined by a combination of its chemical and physical properties. Understanding these characteristics is crucial for the rational design and selection of chelators for specific applications.

Thermodynamic Stability and Kinetic Inertness

The thermodynamic stability of a metal-chelate complex is described by the stability constant (log K), which quantifies the strength of the interaction between the metal ion and the chelator at equilibrium.[3] A high log K value indicates a strong binding affinity and is essential to prevent the dissociation of the radiometal in the physiological environment, where it could be sequestered by endogenous proteins or accumulate in non-target tissues, leading to off-target toxicity and a poor imaging signal or therapeutic index.[2]

Kinetic inertness refers to the rate at which the complex dissociates. While related to thermodynamic stability, a high stability constant does not always guarantee kinetic inertness. For in vivo applications, it is crucial that the radiometal complex remains intact over a time frame relevant to the biological half-life of the targeting molecule and the decay half-life of the radionuclide.

Radiolabeling Efficiency

The efficiency of the radiolabeling reaction is a critical practical consideration. Ideally, the chelator should rapidly and quantitatively incorporate the radiometal under mild conditions (i.e., at or near room temperature and physiological pH) to minimize the degradation of sensitive biomolecules and to maximize the radiochemical yield, especially when working with short-lived radionuclides.[4]

Influence on Biodistribution

The choice of chelator can significantly impact the biodistribution and pharmacokinetics of the resulting radiopharmaceutical. The overall charge, size, and lipophilicity of the metal-chelate complex can influence its clearance pathway (e.g., renal vs. hepatobiliary) and its uptake in non-target organs.[5] Therefore, the chelator must be selected not only for its metal-binding properties but also for its ability to impart favorable pharmacokinetic characteristics to the final conjugate.

Common Chelating Agents in Nuclear Medicine

A variety of chelating agents have been developed and are routinely used in nuclear medicine. The most common are polyaminocarboxylate ligands, which include both macrocyclic and acyclic structures.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for forming highly stable and kinetically inert complexes with a wide range of trivalent metal ions, including therapeutic nuclides like ¹⁷⁷Lu and ⁹⁰Y, and the PET imaging agent ⁶⁸Ga.[6]

-

DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that generally forms less stable complexes than DOTA but offers faster radiolabeling kinetics, which can be advantageous for short-lived radionuclides.[6]

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic chelator that exhibits exceptionally high stability with smaller metal ions like ⁶⁸Ga and ⁶⁴Cu.[2][7]

Quantitative Data on Chelator Performance

The selection of a chelator is guided by quantitative data on its performance with specific radiometals. The following tables summarize key parameters for some of the most commonly used chelators in nuclear medicine.

| Metal Ion | DOTA (log K) | DTPA (log K) | NOTA (log K) |

| Ga³⁺ | 21.3[7] | 22.9 | 31.1[7] |

| Lu³⁺ | 22.4 | 22.4 | 21.8 |

| Y³⁺ | 24.9 | 22.1 | 22.7 |

| Cu²⁺ | 22.2 | 21.4 | 21.6 |

| Zr⁴⁺ | 35.8 | - | - |

| In³⁺ | 29.3 | 28.9 | 26.2 |

| Note: Stability constants can vary depending on experimental conditions. |

| Chelator | Radiometal | Radiolabeling Efficiency (%) | Conditions |

| DOTA-peptide | ¹⁷⁷Lu | >95% | 95°C, 15-30 min |

| DOTA-peptide | ⁶⁸Ga | >95% | 95°C, 5-10 min |

| NOTA-peptide | ⁶⁸Ga | >98% | Room Temp, 5 min |

| DTPA-antibody | ¹¹¹In | >90% | Room Temp, 30 min |

| Radiopharmaceutical | Organ | %ID/g (1h) | %ID/g (4h) | %ID/g (24h) |

| ¹⁷⁷Lu-DOTATATE (mice) | Blood | 4.5 ± 0.8 | 1.1 ± 0.2 | 0.1 ± 0.0 |

| Liver | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.1 | |

| Kidneys | 12.3 ± 2.1 | 10.5 ± 1.8 | 4.2 ± 0.7 | |

| Tumor | 8.9 ± 1.5 | 11.2 ± 2.0 | 9.8 ± 1.7 | |

| ⁶⁸Ga-PSMA-11 (mice) | Blood | 2.1 ± 0.4 | 0.6 ± 0.1 | - |

| Liver | 1.5 ± 0.3 | 0.9 ± 0.2 | - | |

| Kidneys | 26.1 ± 2.7 | 33.9 ± 8.8 | - | |

| Tumor | 7.1 ± 3.5 | 8.1 ± 2.9 | - | |

| Note: Biodistribution data is highly dependent on the animal model and the specific targeting molecule.[8][9][10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of radiopharmaceuticals incorporating chelating agents.

Protocol 1: Synthesis of a Bifunctional Chelator (p-SCN-Bn-DOTA)

This protocol describes a representative synthesis of a commonly used bifunctional chelator, p-SCN-Bn-DOTA, which can be conjugated to proteins and peptides via its isothiocyanate group.

Materials:

-

DO3A-tBu

-

p-nitrobenzyl bromide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Sodium bicarbonate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Alkylation: React DO3A-tBu with p-nitrobenzyl bromide in an appropriate solvent (e.g., acetonitrile) in the presence of a base (e.g., K₂CO₃) to yield the nitro-substituted DOTA derivative.

-

Deprotection: Remove the t-butyl protecting groups using a strong acid such as TFA in DCM.

-

Reduction: Reduce the nitro group to an amine using a catalyst such as Pd/C under a hydrogen atmosphere.

-

Thiophosgenation: React the resulting amino-DOTA derivative with thiophosgene in a biphasic system (e.g., chloroform (B151607) and aqueous sodium bicarbonate) to form the isothiocyanate group.

-

Purification: Purify the final product, p-SCN-Bn-DOTA, using column chromatography or preparative HPLC. Characterize the product by NMR and mass spectrometry.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ¹⁷⁷Lu[12]

This protocol outlines the procedure for radiolabeling a DOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

-

DOTA-conjugated peptide

-

¹⁷⁷LuCl₃ solution

-

Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.0)

-

Gentisic acid solution (50 mg/mL in water)

-

Sterile, metal-free reaction vials

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

In a sterile, metal-free vial, combine the DOTA-conjugated peptide (e.g., 10-50 µg) and gentisic acid solution (as a radioprotectant).

-

Add the ¹⁷⁷LuCl₃ solution (activity as required) to the vial.

-

Adjust the pH of the reaction mixture to 4.5-5.5 with ammonium acetate buffer.

-

Incubate the reaction vial in a heating block at 95-100°C for 15-30 minutes.

-

Allow the vial to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A typical system for radio-TLC is ITLC-SG paper with a mobile phase of 0.1 M citrate (B86180) buffer (pH 5.0), where the radiolabeled peptide remains at the origin and free ¹⁷⁷Lu moves with the solvent front.

-

If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu.

Protocol 3: In Vitro Serum Stability Assay[13]

This protocol describes a method to assess the stability of a radiolabeled conjugate in human serum.

Materials:

-

Radiolabeled conjugate

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Size-exclusion HPLC (SEC-HPLC) system with a radioactivity detector

Procedure:

-

Add a known amount of the radiolabeled conjugate to a vial containing human serum (e.g., 50 µL of radiolabeled conjugate in 450 µL of serum).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by SEC-HPLC. The intact radiolabeled conjugate will elute as a high-molecular-weight peak, while any dissociated radiometal or degraded fragments will elute as lower-molecular-weight peaks.

-

Calculate the percentage of intact radiolabeled conjugate at each time point by integrating the respective peak areas in the radiochromatogram.